2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)butanamide
CAS No.: 2092223-67-9
Cat. No.: VC3150216
Molecular Formula: C11H21ClN2O
Molecular Weight: 232.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092223-67-9 |
|---|---|
| Molecular Formula | C11H21ClN2O |
| Molecular Weight | 232.75 g/mol |
| IUPAC Name | 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)butanamide |
| Standard InChI | InChI=1S/C11H21ClN2O/c1-4-10(12)11(15)14(3)9-5-7-13(2)8-6-9/h9-10H,4-8H2,1-3H3 |
| Standard InChI Key | WXQZMDUNYNKAGT-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)N(C)C1CCN(CC1)C)Cl |
| Canonical SMILES | CCC(C(=O)N(C)C1CCN(CC1)C)Cl |
Introduction
2-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)butanamide is a chemical compound with the CAS number 2092223-67-9. It is part of a broader class of organic compounds known as amides, which are characterized by the presence of an amide group (–CO–NH–). This specific compound has been noted for its unique chemical structure, which includes a piperidine ring and a chlorinated butanamide moiety.
Synthesis and Preparation
While specific synthesis protocols for 2-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)butanamide are not widely documented, compounds with similar structures often involve reactions such as amidation or alkylation. For instance, amides can be synthesized by reacting carboxylic acids or their derivatives (like acid chlorides) with amines in the presence of a base.
General Synthesis Approach
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Starting Materials: Typically, a carboxylic acid or acid chloride and an amine are used.
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Reaction Conditions: The reaction often occurs in a solvent like dichloromethane or dimethylformamide (DMF) with a base such as triethylamine or pyridine.
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Product Isolation: The resulting amide can be purified through recrystallization or chromatography.
Biological and Pharmacological Significance
Although specific biological data for 2-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)butanamide is limited, compounds with similar structures may exhibit various pharmacological activities. For example, amides with piperidine rings have been explored for their potential in neurological and cardiovascular applications.
Related Compounds
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Antimicrobial Agents: Some amide derivatives have shown promise as antimicrobial agents, particularly against bacterial and fungal pathogens .
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Anticancer Activity: Certain amides have been studied for their anticancer properties, often targeting specific cell lines like MCF-7 for breast cancer .
Availability and Status
2-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)butanamide is currently listed as a discontinued product by some suppliers, indicating that it may not be readily available for purchase or research purposes .
Table: Availability Status
| Quantity | Availability Status |
|---|---|
| 1g | Discontinued |
| 5g | Discontinued |
| 100mg | Discontinued |
| 250mg | Discontinued |
| 500mg | Discontinued |
Future Research Directions
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Synthetic Method Development: Developing efficient synthesis protocols could make this compound more accessible for research.
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Biological Activity Screening: Investigating its pharmacological properties could reveal potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance or alter its biological activity could be a fruitful area of investigation.
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